molecular formula C10H14N2O3 B15180584 2-Amino-6-(1-methylpropyl)-4-nitrophenol CAS No. 29709-87-3

2-Amino-6-(1-methylpropyl)-4-nitrophenol

Cat. No.: B15180584
CAS No.: 29709-87-3
M. Wt: 210.23 g/mol
InChI Key: CIMKCSKJNMVQAL-UHFFFAOYSA-N
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Description

2-Amino-6-(1-methylpropyl)-4-nitrophenol is an organic compound with a complex structure that includes an amino group, a nitro group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(1-methylpropyl)-4-nitrophenol typically involves multi-step organic reactions. One common method is the nitration of 2-Amino-6-(1-methylpropyl)phenol using nitric acid under controlled conditions. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(1-methylpropyl)-4-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used for the reduction of the nitro group.

    Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions involving the phenolic hydroxyl group.

Major Products Formed

    Oxidation: Quinones

    Reduction: Aminophenols

    Substitution: Alkylated phenols

Scientific Research Applications

2-Amino-6-(1-methylpropyl)-4-nitrophenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-(1-methylpropyl)-4-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-nitrophenol: Lacks the 1-methylpropyl group, leading to different chemical and biological properties.

    4-Nitrophenol: Lacks both the amino and 1-methylpropyl groups, resulting in distinct reactivity and applications.

    2-Amino-6-methylphenol:

Uniqueness

2-Amino-6-(1-methylpropyl)-4-nitrophenol is unique due to the presence of both the nitro and amino groups on the aromatic ring, along with the 1-methylpropyl substituent. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

29709-87-3

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-amino-6-butan-2-yl-4-nitrophenol

InChI

InChI=1S/C10H14N2O3/c1-3-6(2)8-4-7(12(14)15)5-9(11)10(8)13/h4-6,13H,3,11H2,1-2H3

InChI Key

CIMKCSKJNMVQAL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])N)O

Origin of Product

United States

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